molecular formula C7H6BrClN2S B2746965 4-Bromobenzo[d]thiazol-2-amine hydrochloride CAS No. 1803602-04-1

4-Bromobenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B2746965
CAS No.: 1803602-04-1
M. Wt: 265.55
InChI Key: MISABBOQRADTPR-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]thiazol-2-amine hydrochloride (CAS 1803602-04-1) is a halogenated benzothiazole derivative of significant interest in medicinal chemistry and scientific research. Its molecular formula is C7H6BrClN2S, with a molecular weight of 265.56 g/mol . The compound features a bromine substituent at the 4-position of the aromatic ring and an amine group at the 2-position, a structural framework that is pivotal for interacting with various biological targets . This compound is recognized for its diverse pharmacological potential, particularly in the development of antimicrobial and anticancer agents. Research indicates that derivatives of this compound have shown promising activity against bacterial and fungal strains, with some exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs like Norfloxacin and Fluconazole . Furthermore, in studies against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), related benzothiazole derivatives have demonstrated potent cytotoxicity, with IC50 values indicating efficacy against proliferating cancer cells . Beyond its biological activity, this chemical serves as a key synthetic intermediate. It can be synthesized via cyclization reactions involving 4-bromo-substituted precursors and is used in the preparation of more complex heterocyclic systems, such as benzothiazole-tethered indenopyrazoles . Its structure, which includes multiple hydrogen-bonding sites, also makes it a valuable building block in crystal engineering and the formation of acid-base hybrid materials for supramolecular studies . The mechanism of action for this class of compounds is under investigation but is believed to involve the inhibition of specific enzymes or interaction with cellular targets, leading to the disruption of cell proliferation, as suggested by molecular docking studies . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-bromo-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S.ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISABBOQRADTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803602-04-1
Record name 4-bromo-1,3-benzothiazol-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzo[d]thiazol-2-amine hydrochloride typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the benzothiazole ring.

    Coupling Reactions: It can undergo coupling reactions with various organic halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzothiazole ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex organic molecules and heterocyclic compounds. Its unique functional groups allow for various chemical reactions such as substitution, oxidation, and coupling.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of 4-Bromobenzo[d]thiazol-2-amine exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial and fungal strains, revealing promising results comparable to standard antibiotics .

Table 1: Antimicrobial Activity of 4-Bromobenzo[d]thiazol-2-amine Derivatives

CompoundActivity TypeMIC (µg/mL)Comparison Standard
p2Antibacterial8Norfloxacin
p3Antifungal16Fluconazole
p4Antibacterial12Norfloxacin
p6Antifungal20Fluconazole
  • Anticancer Potential : The anticancer properties of this compound have been extensively studied, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The derivatives demonstrated varying degrees of cytotoxicity .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Comparison Standard
p210.55-Fluorouracil
p315.05-Fluorouracil
p412.05-Fluorouracil

Medicine

  • Therapeutic Research : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including neurodegenerative disorders and microbial infections. Studies suggest that modifications to the thiazole structure can enhance antibacterial efficacy and selectivity against cancer cells .

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming microbial resistance, suggesting that structural modifications can enhance their antibacterial properties .
  • Neurodegenerative Diseases : Research on related benzothiazole derivatives indicated potential applications in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase B (MAO-B), showcasing broader therapeutic potential for compounds similar to 4-Bromobenzo[d]thiazol-2-amine hydrochloride .

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Core Structural Variations

Key analogs differ in substituents and heterocyclic cores:

  • N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (C16H10BrClN2S) : Features a chloro-substituted benzylidene group, yielding light yellow crystals (m.p. 65–70°C, 83% yield) .
  • 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (C10H7BrN4S2): Replaces the thiazole with a thiadiazole ring, showing distinct IR peaks at 2595 cm⁻¹ (-SH) and 1620 cm⁻¹ (C=N) .
  • 4-Amino-5-Chloro-2,1,3-benzothiadiazole: A benzothiadiazole core with chlorine at the 5-position, used as a pharmaceutical intermediate (e.g., Tizanidine impurity A) .

Physical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
4-Bromobenzo[d]thiazol-2-amine C7H5BrN2S·HCl 137–139 68 -NH2, Br, thiazole
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine C16H10BrClN2S 65–70 83 -CH=N, Br, Cl
Ethyl (4-(4-bromophenyl)thiazol-2-yl carbamoyl)formate C13H11BrN2O3S 146–148 N/A Ester, carbamoyl
3-(((4-(4-Bromophenyl)thiazol-2-yl)imino)methyl)phenol C16H11BrN2OS 106–108 71 -OH, -CH=N

Key Observations :

  • Bromine substitution correlates with lower melting points compared to chloro analogs (e.g., 65–70°C vs. 204–206°C for N-(4-Chlorobenzylidene) derivatives) .
  • Thiadiazole-containing analogs exhibit higher thermal stability (e.g., 398–400°C for compound 10 in ).

Antimicrobial and Anticancer Activity

  • 4-Bromobenzo[d]thiazol-2-amine derivatives : Show potent antimicrobial activity against S. aureus and E. coli, with IC50 values <10 µM in antiproliferative assays .
  • Schiff base analogs (e.g., 5a, 5j) : Exhibit anti-inflammatory activity (50 mg/kg dose) without acute ulcerogenesis at 150 mg/kg .
  • Fluorinated derivatives (e.g., 5a-f): Demonstrate superior antioxidant activity (DPPH assay) compared to non-fluorinated analogs .

ADME and Molecular Docking Insights

  • Molecular Docking : The bromine atom in 4-Bromobenzo[d]thiazol-2-amine forms hydrophobic interactions with bacterial DNA gyrase, explaining its antimicrobial efficacy .
  • ADME Profiles : Methoxy-substituted analogs show improved metabolic stability but lower bioavailability compared to bromo derivatives .

Biological Activity

4-Bromobenzo[d]thiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the para position of the phenyl ring, which is attached to a thiazole moiety. This structural configuration is pivotal for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-Bromobenzo[d]thiazol-2-amine exhibit significant antimicrobial properties. A study focused on a series of derivatives synthesized from this compound revealed promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 4-Bromobenzo[d]thiazol-2-amine Derivatives

CompoundActivity TypeMIC (µg/mL)Comparison Standard
p2Antibacterial8Norfloxacin
p3Antifungal16Fluconazole
p4Antibacterial12Norfloxacin
p6Antifungal20Fluconazole

The compounds p2, p3, p4, and p6 exhibited antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored extensively, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound's derivatives showed varying degrees of cytotoxicity.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Comparison Standard
p210.55-Fluorouracil
p315.05-Fluorouracil
p412.05-Fluorouracil

Among these, compound p2 was identified as the most potent, exhibiting an IC50 value comparable to that of standard chemotherapeutic agents .

Molecular docking studies have provided insights into the mechanism by which these compounds exert their biological effects. The docking scores indicated favorable interactions with specific proteins associated with cancer cell proliferation and microbial resistance . For instance, compounds p2 and p3 showed effective binding within the active sites of target proteins identified in the Protein Data Bank (PDB IDs: 1JIJ, 4WMZ) .

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming microbial resistance, suggesting that modifications to the thiazole structure can enhance antibacterial efficacy .
  • Neurodegenerative Diseases : Research on related benzothiazole derivatives indicated potential applications in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase B (MAO-B) . This suggests a broader therapeutic potential for compounds structurally similar to this compound.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Bromobenzo[d]thiazol-2-amine hydrochloride, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, benzo[d]thiazol-2-amines can be prepared by reacting aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution under stirring for 16 hours. Post-reaction, the product is filtered, washed with hexane, and recrystallized from ethanol to achieve high yields .
  • Purity Control : Use melting point analysis (e.g., 204–206°C for analogous compounds ) and spectral characterization (1H NMR, MS). Recrystallization in ethanol is critical for removing impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm) confirm the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 259 for C7H4BrN2S) validate the molecular formula .
  • Melting Point : Consistency with literature values (e.g., 140–148°C for related salts ) ensures purity.

Q. How can solubility and stability be optimized for biological assays?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (DMSO, ethanol) based on recrystallization protocols .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C). Monitor via HPLC to identify decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in heterocyclic functionalization?

  • Methodology :

  • Variables : Adjust solvent (e.g., ethanol vs. THF), catalyst (glacial acetic acid vs. sodium methoxide), and temperature (reflux vs. room temperature) .
  • Case Study : Refluxing with hydrazine hydrate in ethylene glycol for 2 hours improved yields of hydrazinyl derivatives by 20% compared to shorter durations .
    • Data-Driven Design : Use computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions via quantum chemical calculations .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 6-bromobenzo[d]thiazol-2-amine derivatives ).
  • Impurity Analysis : Use high-resolution MS to detect halogenated byproducts (e.g., bromine adducts) arising from incomplete purification .

Q. What computational strategies are effective for predicting reactivity in downstream derivatization?

  • Methodology :

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes in diabetes or cancer pathways) using tools like AutoDock Vina .
  • Retrosynthesis AI : Platforms like Reaxys or Pistachio predict feasible routes for functionalizing the thiazole ring .

Q. How to design scalable synthesis protocols for gram-scale production?

  • Methodology :

  • Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer for bromination steps .
  • Process Control : Monitor reaction progress in real-time via inline FTIR to adjust parameters (e.g., stoichiometry of hydrazine hydrate ).

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